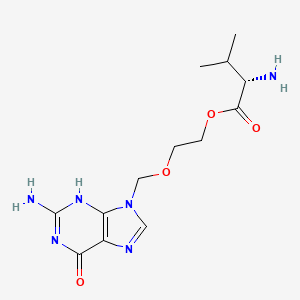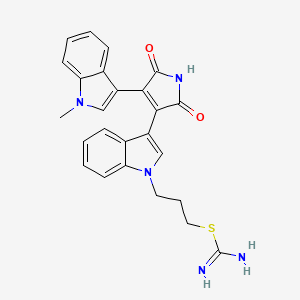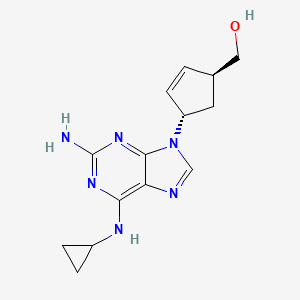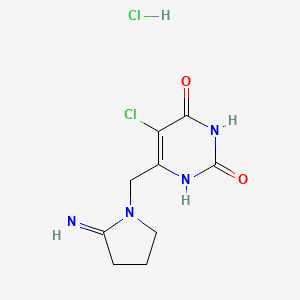
チピラシル塩酸塩
概要
説明
科学的研究の応用
Tipiracil hydrochloride has several scientific research applications, particularly in the field of medicine. It is used in combination with trifluridine as TAS-102 for the treatment of metastatic colorectal cancer . This combination is also being studied for its potential in treating other types of cancer, including gastric and gastroesophageal junction adenocarcinoma . Additionally, tipiracil hydrochloride has been shown to inhibit SARS-CoV-2 Nsp15, making it a potential candidate for COVID-19 treatment .
作用機序
チピラシル塩酸塩の作用機序は、トリフルリジンの分解に関与する酵素であるチミジンホスホリラーゼの阻害です . この酵素を阻害することにより、チピラシル塩酸塩はトリフルリジンの全身曝露量を増やし、その治療効果を高めます . トリフルリジンは細胞に入るとDNAに組み込まれ、DNAの複製を阻害し、細胞分裂を阻害します .
類似の化合物との比較
チピラシル塩酸塩は、チミジンホスホリラーゼを阻害し、トリフルリジンのバイオアベイラビリティを高める能力においてユニークです . 類似の化合物には、他のチミジンホスホリラーゼ阻害剤が含まれますが、チピラシル塩酸塩は、癌治療のためにトリフルリジンとの併用で特に使用されるという点で際立っています . 他の類似の化合物には、癌治療に使用されるフルオロピリミジンやその他のヌクレオシドアナログなどがあります .
Safety and Hazards
Tipiracil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
Tipiracil and trifluridine is usually given after other treatments have failed . It is also available as a combination product with Trifluridine, which is indicated either alone or in combination with bevacizumab for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy .
生化学分析
Biochemical Properties
Tipiracil hydrochloride functions primarily as a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, catalyzing the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate . By inhibiting this enzyme, tipiracil hydrochloride prevents the degradation of trifluridine, thereby maintaining its concentration and enhancing its cytotoxic effects on cancer cells . Additionally, tipiracil hydrochloride interacts with solute carrier proteins SLC22A2 and SLC47A1, which are involved in its transport within the body .
Cellular Effects
Tipiracil hydrochloride, in combination with trifluridine, exerts significant effects on various types of cells, particularly cancer cells. Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death . Tipiracil hydrochloride enhances this effect by preventing the rapid degradation of trifluridine, thereby increasing its cytotoxicity . This combination disrupts cell signaling pathways, inhibits cell proliferation, and induces apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, tipiracil hydrochloride inhibits thymidine phosphorylase, an enzyme responsible for the degradation of trifluridine . By inhibiting this enzyme, tipiracil hydrochloride increases the systemic exposure of trifluridine, allowing it to be incorporated into the DNA of cancer cells . This incorporation leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death . Tipiracil hydrochloride also interacts with solute carrier proteins, influencing its transport and distribution within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tipiracil hydrochloride have been observed to change over time. The compound is rapidly absorbed, with peak plasma concentrations reached within three hours . Tipiracil hydrochloride has a half-life of approximately 2.1 to 2.4 hours, and it does not tend to accumulate in the body . Long-term studies have shown that tipiracil hydrochloride maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of tipiracil hydrochloride vary with different dosages. Studies have shown that higher doses of tipiracil hydrochloride result in increased inhibition of thymidine phosphorylase and greater systemic exposure to trifluridine . At very high doses, tipiracil hydrochloride can cause adverse effects such as myelosuppression and gastrointestinal toxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Tipiracil hydrochloride is not extensively metabolized in the body. It is not metabolized by cytochrome P450 enzymes and is primarily excreted in unchanged form in the feces and urine . A small fraction of tipiracil hydrochloride is hydrolyzed to 6-hydroxymethyluracil, but this metabolite is not unique to tipiracil hydrochloride . The primary metabolic pathway involves its inhibition of thymidine phosphorylase, which prevents the degradation of trifluridine .
Transport and Distribution
Tipiracil hydrochloride is transported and distributed within cells and tissues through interactions with solute carrier proteins SLC22A2 and SLC47A1 . These transporters facilitate the uptake and distribution of tipiracil hydrochloride, ensuring its availability at the target sites . The compound has a bioavailability of approximately 27% and does not tend to accumulate in the body .
Subcellular Localization
The subcellular localization of tipiracil hydrochloride is primarily within the cytoplasm, where it inhibits thymidine phosphorylase . This inhibition prevents the degradation of trifluridine, allowing it to be incorporated into the DNA of cancer cells . Tipiracil hydrochloride does not undergo significant post-translational modifications or targeting to specific organelles .
準備方法
化学反応の分析
チピラシル塩酸塩は、置換反応を含むさまざまな化学反応を受けます。 チミジンホスホリラーゼを阻害することが知られています。これは、ピリミジンヌクレオシドサルベージ経路の重要な酵素です . これらの反応で使用される一般的な試薬には、塩酸、ナトリウムエトキシド、N,N-ジメチルホルムアミドなどがあります . これらの反応から生成される主な生成物は、チピラシル塩酸塩そのものです .
科学的研究用途
チピラシル塩酸塩は、特に医学の分野で、いくつかの科学的研究用途があります。 転移性大腸癌の治療のために、トリフルリジンとの併用でTAS-102として使用されます . この組み合わせは、胃癌や食道胃接合部腺癌など、他の種類の癌の治療における可能性についても研究されています . さらに、チピラシル塩酸塩は、SARS-CoV-2 Nsp15を阻害することが示されており、COVID-19治療の潜在的な候補となっています .
類似化合物との比較
Tipiracil hydrochloride is unique in its ability to inhibit thymidine phosphorylase and increase the bioavailability of trifluridine . Similar compounds include other thymidine phosphorylase inhibitors, but tipiracil hydrochloride stands out due to its specific use in combination with trifluridine for cancer treatment . Other similar compounds include fluoropyrimidines and other nucleoside analogs used in cancer therapy .
特性
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYQYACJRXCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027748 | |
| Record name | Tipiracil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-72-0 | |
| Record name | Tipiracil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipiracil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipiracil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIPIRACIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

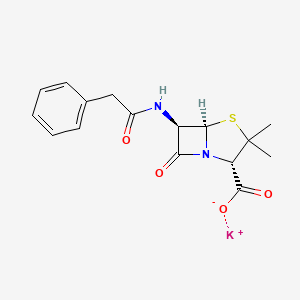




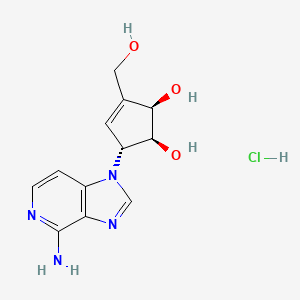

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
